N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide
Übersicht
Beschreibung
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinases. It has been found to have potential therapeutic applications in the treatment of various cancers and autoimmune diseases.
Wirkmechanismus
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide works by binding to the ATP-binding site of BTK and ITK, thereby inhibiting their activity. This leads to the inhibition of downstream signaling pathways, including the B-cell receptor signaling pathway and the T-cell receptor signaling pathway. N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide also inhibits JAK3, which is involved in the regulation of cytokine signaling in immune cells.
Biochemical and Physiological Effects
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide has been found to have potent anti-proliferative effects on various cancer cell lines, including lymphoma, leukemia, and multiple myeloma. It has also been found to inhibit the proliferation of T-cells and B-cells, which are involved in the pathogenesis of autoimmune diseases. N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide has been shown to reduce the levels of several cytokines, including IL-6, IL-10, and TNF-alpha, which are elevated in autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide has several advantages for lab experiments, including its potent inhibitory effects on several protein kinases, its ability to inhibit downstream signaling pathways, and its ability to reduce cytokine levels. However, N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide also has some limitations, including its potential toxicity and its limited bioavailability.
Zukünftige Richtungen
There are several potential future directions for the study of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide. One potential direction is the development of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide analogs with improved bioavailability and reduced toxicity. Another potential direction is the investigation of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide in combination with other cancer therapies, such as chemotherapy and immunotherapy. Additionally, the potential therapeutic applications of N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide in other diseases, such as inflammatory bowel disease and rheumatoid arthritis, could also be explored.
Wissenschaftliche Forschungsanwendungen
N-(1,1-dioxidotetrahydro-3-thienyl)-N-(4-isopropylbenzyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of various cancers and autoimmune diseases. It has been found to be a potent inhibitor of several protein kinases, including BTK, ITK, and JAK3. These kinases play a crucial role in the proliferation and survival of cancer cells and the regulation of the immune system.
Eigenschaften
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-[(4-propan-2-ylphenyl)methyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4S/c1-16(2)18-10-8-17(9-11-18)14-23(19-12-13-28(25,26)15-19)22(24)20-6-4-5-7-21(20)27-3/h4-11,16,19H,12-15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXXJZEOPKOOIFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-[4-(propan-2-yl)benzyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.